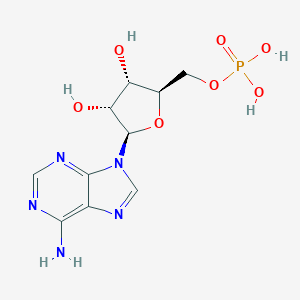

adenosine 5'-monophosphate

Descripción general

Descripción

Adenosine 5'-monophosphate (AMP) is a ribonucleotide composed of adenine, ribose, and a single phosphate group. It serves as a critical intermediate in cellular energy metabolism, acting as a precursor for adenosine diphosphate (ADP) and adenosine triphosphate (ATP) . AMP is also a key regulator of metabolic pathways, including the AMP-activated protein kinase (AMPK) pathway, which modulates energy homeostasis during stress conditions such as hypoxia or ischemia .

In biological systems, AMP is interconverted with ATP and ADP via enzymatic reactions (e.g., adenylate kinase: 2 ADP ↔ ATP + AMP). During energy stress (e.g., freezing or hypoxia), AMP accumulates and triggers pathways to restore ATP levels . AMP deaminase (AMPD) catalyzes the conversion of AMP to inosine 5'-monophosphate (IMP), which plays a role in purine metabolism and cellular energy preservation .

Métodos De Preparación

adenosine 5'-monophosphate can be synthesized through several methods. One common method involves the enzymatic cascade synthesis, where nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts . This method is efficient and can be applied to a wide range of natural and modified nucleotide products. Another method involves the hydrolysis of adenosine triphosphate (ATP) into adenosine monophosphate and pyrophosphate . Industrial production often utilizes these enzymatic processes due to their efficiency and specificity.

Análisis De Reacciones Químicas

adenosine 5'-monophosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and deamination. It can be hydrolyzed to form adenosine and inorganic phosphate . In the presence of myoadenylate deaminase, adenosine monophosphate can be converted into inosine monophosphate, releasing an ammonia group . Common reagents used in these reactions include water for hydrolysis and specific enzymes for phosphorylation and deamination. The major products formed from these reactions are adenosine, inorganic phosphate, and inosine monophosphate .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Neuroprotection and Hypometabolism

AMP has been studied for its neuroprotective properties, particularly in conditions of hypoxia and ischemia. Research indicates that AMP can induce a hypometabolic state that reduces mitochondrial respiration and oxygen demand in neurons. In a study involving mice, AMP administration significantly increased survival rates during hypoxic conditions by inducing hypothermia and reducing neuronal damage . This mechanism suggests potential applications in critical care settings for protecting brain function during ischemic events.

1.2 Cardiopulmonary Resuscitation (CPR)

In the context of CPR, AMP has been shown to facilitate therapeutic hypothermia, which is beneficial for reducing neuronal injury following cardiac arrest. Studies indicate that administering AMP shortly after resuscitation can enhance neuroprotection by modulating metabolic responses and improving outcomes in animal models .

Immunological Effects

AMP has significant implications in immunology, particularly in enhancing immune responses. It has been shown to:

- Reverse malnutrition-induced immunosuppression.

- Enhance T-cell maturation and function.

- Improve natural killer cell activity against infections like Staphylococcus aureus and Candida albicans .

The addition of dietary nucleotides, including AMP, to diets has been linked to normalized immune responses in animal studies, indicating its potential as an immunomodulatory agent.

Cellular Metabolism and Energy Regulation

AMP is a key regulator of cellular energy homeostasis through its role as an activator of AMP-activated protein kinase (AMPK). AMPK activation leads to:

- Increased fatty acid oxidation.

- Inhibition of anabolic pathways like lipid and protein synthesis.

- Enhanced glucose uptake .

These effects make AMP a target for metabolic disorders, including obesity and type 2 diabetes, as it can promote energy expenditure and improve insulin sensitivity.

Applications in Research Protocols

AMP is frequently utilized in various laboratory protocols:

- Cell Culture Studies : AMP is used to assess mitochondrial function and cellular metabolism in neuronal cell lines. For instance, treatments with AMP can reveal dose-dependent effects on metabolic rates without compromising cell viability .

- Inhalation Challenges : In respiratory research, AMP serves as an indirect challenge agent to assess allergic airway inflammation in children, demonstrating its utility in clinical diagnostics .

Case Studies and Experimental Findings

Mecanismo De Acción

adenosine 5'-monophosphate exerts its effects through several mechanisms. It activates adenosine monophosphate-activated protein kinase (AMPK), which is an important energy sensor in cells . AMPK is activated by increases in the adenosine monophosphate/adenosine triphosphate ratio and/or adenosine diphosphate/adenosine triphosphate ratio, leading to the induction of catabolic pathways and inhibition of ATP-consuming biosynthetic pathways . This helps maintain cellular energy homeostasis. Additionally, adenosine monophosphate affects immune functions by enhancing T-cell maturation and function, natural killer cell activity, and resistance to infectious agents .

Comparación Con Compuestos Similares

Structural and Functional Overview

The table below compares AMP with structurally and functionally related nucleotides:

Key Research Findings

AMP vs. IMP

- This inhibition stabilizes adenylate energy charge (AEC) during prolonged ischemia .

- Functional Role : IMP is a major umami compound in foods (e.g., braised chicken), with higher taste activity values (TAV = 3.10) compared to AMP (TAV = 1.00) .

AMP vs. ATP/ADP

- Enzyme Activation : ATP activates free AMPD (increases Vmax by 50% in controls), while ADP activates both free and bound forms. In frozen muscle, ATP and ADP activation are reduced by 69% and 2.69-fold, respectively .

- Energy Stress Response : During freezing, ATP depletion increases AMP levels, triggering AMPD to convert AMP to IMP. This preserves AEC and reduces energy demand .

AMP vs. Cyclic Nucleotides (cAMP/cGMP)

- Metabolic Pathways : cAMP is synthesized from ATP and degraded to AMP, linking energy and signaling pathways. In contrast, cGMP is regulated independently and elevated in adrenalectomized rats .

- Freezing Adaptation : High glucose (250 mM), a cryoprotectant in wood frogs, reduces AMPD’s substrate affinity (S0.5AMP increases by 1.9-fold at 5°C), while cAMP levels remain unaffected .

Regulatory Mechanisms

Phosphorylation Effects

- Bound AMPD in frozen muscle is highly phosphorylated, reducing AMP affinity (S0.5AMP increases 3-fold vs. controls). Dephosphorylation restores AMP affinity, highlighting reversible phosphorylation as a key regulatory mechanism .

Environmental Modulators

- Temperature : Low temperature (5°C) increases S0.5AMP by 1.4–1.9-fold, reducing enzyme activity .

- Ions : Na+, K+, and NH4+ inhibit AMPD, with NH4+ showing the strongest effect (IC50 < 0.15 mM) .

Data Tables

Table 1: Kinetic Parameters of AMPD in Wood Frog Muscle

| Parameter | Control Muscle | Frozen Muscle | Change |

|---|---|---|---|

| S0.5AMP (mM) | 0.8 | 2.4 | 3× increase |

| Hill Coefficient (nH) | 1.5 | 1.0 | Hyperbolic kinetics |

| IMP Inhibition (IC50) | N/A | 0.23 mM | Unique to frozen |

| GTP Inhibition (IC50) | 0.08–0.15 mM | 0.08–0.15 mM | No change |

Table 2: Taste Activity of Nucleotides in Foods

| Compound | TAV | EUC (g MSG/100 g) | Key Source |

|---|---|---|---|

| AMP | 1.00 | 82.60 | Dried shiitake |

| IMP | 3.10 | 302.15 | Braised chicken |

| GMP | 1.20 | 2.79 | Chinese water chestnut |

Actividad Biológica

Adenosine 5'-monophosphate (AMP) is a nucleotide that plays critical roles in cellular metabolism and signaling. Its biological activities are primarily mediated through its involvement in energy homeostasis, immune responses, and modulation of various physiological processes. This article explores the multifaceted biological activities of AMP, supported by research findings, case studies, and relevant data.

Structure and Function

AMP consists of a phosphate group, the sugar ribose, and the nucleobase adenine. It is a key component in cellular energy metabolism, serving as a precursor for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. AMP levels in cells are indicative of energy status; an increase in AMP signals low energy availability, activating several metabolic pathways to restore energy balance.

AMP-Activated Protein Kinase (AMPK)

AMPK Activation

AMPK is a crucial enzyme that acts as a cellular energy sensor. It is activated by elevated levels of AMP and ADP when ATP levels drop, facilitating metabolic adaptations to maintain energy homeostasis. AMPK activation promotes:

- Increased glucose uptake in skeletal muscle.

- Fatty acid oxidation while inhibiting fatty acid synthesis.

- Mitochondrial biogenesis , enhancing cellular respiration and ATP production.

Research indicates that AMPK plays a significant role in various metabolic disorders, including obesity and type 2 diabetes, making it a promising therapeutic target .

Bronchoconstriction and Respiratory Effects

Case Study: Inhaled AMP in Allergic Rhinitis

A study investigated the effects of inhaled AMP on lung function in individuals with allergic rhinitis. The results showed that inhalation of AMP induced bronchoconstriction in patients with allergic rhinitis and asthma but not in healthy controls. Specifically:

- 14 asthmatics exhibited hyperresponsiveness to AMP.

- 28 subjects with allergic rhinitis showed a higher prevalence of hyperresponsiveness compared to healthy individuals (p=0.038) .

These findings suggest that AMP can exacerbate airway constriction in susceptible populations, highlighting its role as a bronchoconstrictor.

Immune Modulation

Anti-inflammatory Properties

AMP has been shown to modulate immune responses by influencing pro-inflammatory cytokine production. In a study using mice treated with D-galactosamine (GalN) and lipopolysaccharide (LPS), pre-treatment with AMP resulted in:

- Decreased mRNA expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

- A significant reduction in serum cytokine levels compared to control groups .

These results indicate that AMP can attenuate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Neuroprotective Effects

Hypoxia Protection

Recent research has demonstrated that AMP can induce a hypometabolic state that protects against hypoxia-induced neuronal damage. In experiments with mice, administration of AMP led to:

- Lowered heart rate , respiratory rate, and body temperature.

- Reduced mitochondrial respiration and oxygen demand during hypoxic conditions .

This suggests that AMP may have protective effects against ischemia-reperfusion injuries commonly observed in brain trauma or cardiac arrest scenarios.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Q & A

Basic Research Questions

Q. How can adenosine 5'-monophosphate (AMP) be distinguished from structurally related nucleotides like ADP and ATP in experimental settings?

- Methodological Answer : AMP can be differentiated using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify phosphate group counts. Structural confirmation requires nuclear magnetic resonance (NMR) to resolve the 5'-monophosphate moiety. Additionally, enzymatic assays (e.g., using adenylate kinase) can quantify AMP-specific conversion to ADP .

Q. What are the recommended protocols for handling and assessing the purity of AMP in laboratory settings?

- Methodological Answer : Store AMP at 0–6°C in a desiccated environment to prevent hydrolysis. Purity assessment involves UV spectrophotometry (λmax = 260 nm, pH 7.0), with molar absorptivity ε ≈ 15,400 M<sup>−1</sup>cm<sup>−1</sup>. Transmittance tests in 0.2N NaOH (≥95% at 430 nm) confirm absence of insoluble impurities .

Q. Which spectroscopic or crystallographic methods are most reliable for structural elucidation of AMP?

- Methodological Answer : X-ray crystallography provides atomic-resolution structures of AMP, particularly for studying ribose-phosphate conformation. Infrared (IR) spectroscopy identifies functional groups (e.g., P=O stretch at ~1250 cm<sup>−1</sup>). For dynamic studies, <sup>31</sup>P-NMR detects phosphate group chemical shifts (~3–4 ppm) .

Advanced Research Questions

Q. How can researchers detect and quantify AMP in complex biological matrices, such as cellular lysates?

- Methodological Answer : Use competitive protein-binding assays with cAMP-specific antibodies (cross-reactivity adjusted for AMP) or enzymatic coupling (e.g., AMP→ADP via myokinase, followed by luciferase-ATP detection). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled AMP (e.g., <sup>13</sup>C-AMP) enhances sensitivity in metabolomic studies .

Q. What experimental strategies address contradictions in AMP’s reported roles in metabolic salvage pathways versus signaling cascades?

- Methodological Answer : Employ radiolabeled <sup>14</sup>C-adenine to trace AMP incorporation into nucleic acids vs. signaling intermediates. Combine gene knockout models (e.g., AMPK-deficient cells) with phosphoproteomics to disentangle metabolic and signaling effects. Dose-response studies (0.1–10 mM AMP) clarify concentration-dependent effects .

Q. How should researchers design experiments to resolve conflicting data on AMP’s modulation of kinase activity?

- Methodological Answer : Use kinase activity assays (e.g., AMPK) under controlled ATP/ADP ratios to mimic physiological conditions. Include allosteric inhibitors/activators (e.g., compound C for AMPK) to isolate AMP-specific effects. Validate findings across multiple cell lines to account for tissue-specific metabolic heterogeneity .

Q. What methodologies are optimal for studying AMP’s role in cyclic nucleotide signaling pathways (e.g., cAMP cross-talk)?

- Methodological Answer : Employ FRET-based cAMP biosensors (e.g., Epac1-camps) in live cells to monitor real-time cAMP fluctuations under AMP stimulation. Combine with adenosine deaminase inhibitors (e.g., EHNA) to prevent AMP degradation. Pharmacological blockade of ectonucleotidases (e.g., ARL67156) ensures AMP stability in extracellular assays .

Q. Notes on Evidence Utilization

- Structural and analytical protocols are derived from chemical datasheets and handbooks .

- Methodological contradictions (e.g., AMP’s dual metabolic/signaling roles) are addressed through multi-omics approaches .

- Regulatory perspectives (FDA) inform safety and specificity considerations in assay design .

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.